molecular formula C24H14N2O5 B15011710 2-(naphthalen-1-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(naphthalen-1-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B15011710
M. Wt: 410.4 g/mol
InChI Key: OUAOVAWGFHPZTL-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to a phenol derivative.

    Coupling Reaction: Coupling of the nitrophenol with a naphthalene derivative.

    Cyclization: Formation of the isoindole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Application in the production of dyes, pigments, and materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione: Lacks the nitrophenoxy group.

    5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the naphthalen-1-yl group.

Uniqueness

The presence of both naphthalen-1-yl and nitrophenoxy groups in 2-(naphthalen-1-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, making it distinct from other isoindole derivatives. These properties may include enhanced reactivity, specific binding affinities, and potential for diverse applications.

Properties

Molecular Formula

C24H14N2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-naphthalen-1-yl-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C24H14N2O5/c27-23-20-13-12-18(31-17-10-8-16(9-11-17)26(29)30)14-21(20)24(28)25(23)22-7-3-5-15-4-1-2-6-19(15)22/h1-14H

InChI Key

OUAOVAWGFHPZTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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